2-Amino-6-(trifluoromethoxy)nicotinic acid
Description
Significance of Nicotinic Acid Derivatives in Medicinal Chemistry and Agrochemical Science
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The pyridine (B92270) ring of nicotinic acid is a common feature in a vast array of biologically active molecules. In medicinal chemistry, nicotinic acid itself is a well-known lipid-lowering agent. Its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, analgesic, and anticancer agents. The versatility of the nicotinic acid core allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties.
In the agrochemical sector, nicotinic acid derivatives have been successfully developed as insecticides. The neonicotinoids, a prominent class of insecticides, are structurally related to nicotine (B1678760) and act on the nicotinic acetylcholine (B1216132) receptors of insects. The development of these compounds highlights the importance of the pyridine scaffold in designing potent and selective agrochemicals.
Strategic Importance of Fluorinated Pyridine Scaffolds in Drug Design and Materials Science
The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their properties. In drug design, fluorination is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity of a drug candidate. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest. nih.gov
The trifluoromethoxy group is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. nih.gov Its incorporation can significantly impact a molecule's pharmacokinetic profile. Compared to the more commonly used trifluoromethyl (-CF3) group, the trifluoromethoxy group has distinct steric and electronic properties that can offer advantages in specific biological contexts. mdpi.com The trifluoromethyl group is known to improve metabolic stability and can act as a bioisostere for a methyl or chloro group. researchgate.netwikipedia.org Both -CF3 and -OCF3 groups are crucial in the design of modern pharmaceuticals and agrochemicals. mdpi.com
In materials science, fluorinated pyridine scaffolds are utilized for their unique electronic properties and thermal stability. These characteristics make them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices.
Structural Elucidation and Nomenclatural Context of 2-Amino-6-(trifluoromethoxy)nicotinic Acid
Chemical Structure:
The structure of this compound consists of a pyridine ring with three substituents:
A carboxylic acid group (-COOH) at the 3-position, which defines it as a nicotinic acid derivative.
An amino group (-NH2) at the 2-position.
A trifluoromethoxy group (-OCF3) at the 6-position.
Nomenclature:
The systematic IUPAC name for this compound is 2-Amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid .
While extensive experimental data for this specific compound are not readily found in the surveyed scientific literature, its chemical properties can be inferred from its structural components. The presence of the acidic carboxylic acid group and the basic amino group suggests that the molecule is amphoteric. The trifluoromethoxy group is expected to increase its lipophilicity and metabolic stability.
For comparison, the closely related compound, 2-amino-6-(trifluoromethyl)nicotinic acid , has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. mdpi.com This highlights the potential of this class of compounds in antiviral research.
Below is a data table summarizing the general and inferred properties of this compound and a comparison of the key substituent groups.
Table 1: General and Inferred Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H5F3N2O3 |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 2-Amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
| CAS Number | Not found in searched literature |
| Physical State | Expected to be a solid at room temperature |
| Solubility | Inferred to have moderate solubility in organic solvents |
Table 2: Comparison of Physicochemical Properties of -CH3, -CF3, and -OCF3 Groups
| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |
|---|---|---|---|
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Lipophilicity (Hansch parameter, π) | ~0.5 | ~0.88 | ~1.04 |
| Steric Size (van der Waals radius) | Smaller | Larger | Larger |
| Metabolic Stability | Prone to oxidation | Highly stable | Highly stable |
This comparative data underscores the strategic rationale for incorporating a trifluoromethoxy group in the design of novel bioactive compounds. The distinct electronic nature and high lipophilicity of the -OCF3 group can lead to unique interactions with biological targets and improved pharmacokinetic properties compared to its methyl or even trifluoromethyl counterparts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F3N2O3 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
HGYWWHNRJQKAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)OC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2 Amino 6 Trifluoromethoxy Nicotinic Acid
Reactivity Profile of the Pyridine (B92270) Heterocycle
The reactivity of the pyridine ring in 2-amino-6-(trifluoromethoxy)nicotinic acid is a balance of the activating effect of the amino group and the deactivating effects of the trifluoromethoxy group, the carboxylic acid, and the ring nitrogen itself.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient character. The presence of the strongly activating amino group at the 2-position, however, can facilitate such reactions. Conversely, the trifluoromethoxy group at the 6-position and the carboxylic acid at the 3-position are electron-withdrawing, which deactivates the ring towards electrophilic attack.
The directing effects of the substituents are as follows:
Amino group (at C2): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to the 3- and 5-positions.
Trifluoromethoxy group (at C6): Deactivating and meta-directing.
Carboxylic acid group (at C3): Deactivating and meta-directing.
Given these competing influences, predicting the outcome of EAS reactions can be complex. However, the powerful activating effect of the amino group often dominates, suggesting that substitution, if it occurs, would likely be at the 5-position. Common EAS reactions like nitration or halogenation would require carefully optimized conditions to overcome the deactivation of the ring.
Nucleophilic Substitution Reactions at Pyridine Ring Positions
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient rings like pyridine, especially when good leaving groups are present. In the case of analogous compounds, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, the chlorine atom can be displaced by nucleophiles. For this compound itself, direct nucleophilic substitution on the ring is less probable without a suitable leaving group. However, the trifluoromethoxy group's stability and the amino group's presence make direct displacement unlikely under typical SNAr conditions.
Transformations of the Amino Functional Group
The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.
Acylation, Alkylation, and Arylation Reactions
The amino group of this compound can readily undergo reactions with various electrophiles.
Acylation: The amino group can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids. This reaction is often used to introduce amide functionalities, which can be important for biological activity. For instance, N-acyl derivatives of unprotected amino acids have been synthesized using various coupling methods. nih.gov
Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge.
Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient methods for the N-arylation of amino-pyridines. These reactions typically employ a palladium or copper catalyst to form a new carbon-nitrogen bond between the amino group and an aryl halide or boronic acid. researchgate.net
Diazotization and Subsequent Reactions
The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. rsc.orglibretexts.org These diazonium salts are versatile intermediates that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov
This two-step process allows for the replacement of the amino group with a wide array of other functional groups:
Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 2-chloro or 2-bromo derivatives. nih.gov
Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group.
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding pyridinol. rsc.org
These transformations provide a powerful synthetic route to a diverse range of substituted nicotinic acids that might be difficult to access through other methods.
Table 1: Potential Derivatization Reactions via Diazotization
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| H₂O, heat | -OH | Hydrolysis |
| HBF₄, heat | -F | Balz-Schiemann |
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position offers another handle for chemical modification, primarily through reactions at the carbonyl carbon.
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, treatment with methanol (B129727) in the presence of trimethylchlorosilane is an effective method for producing methyl esters of amino acids. nih.gov
Amidation: The formation of amides is a common and important transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) can be used to directly form the amide bond. mdpi.com This method has been used to synthesize a wide variety of amide and ester derivatives of structurally similar 2-(arylamino)-6-(trifluoromethyl)nicotinic acids. mdpi.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, might also affect other functional groups in the molecule if not performed selectively.
Table 2: Common Transformations of the Carboxylic Acid Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | ROH, H⁺ or TMSCl, MeOH | Ester (-COOR) |
| Amide Formation | SOCl₂, then R₂NH or EDCI, HOBt, R₂NH | Amide (-CONR₂) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |
Esterification for Prodrug Development or Synthetic Intermediates
The carboxylic acid moiety of this compound is a prime site for esterification. This reaction is fundamental for creating synthetic intermediates for further elaboration or for developing prodrugs to enhance pharmacokinetic properties. nih.gov Amino acid ester prodrugs, for instance, can significantly improve the cellular uptake of parent drugs. nih.gov
Esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol under acidic catalysis. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. A common and effective method involves the use of carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in combination with an activating agent like hydroxybenzotriazole (HOBt). mdpi.com This method facilitates the formation of an active ester intermediate that readily reacts with an alcohol or phenol (B47542) to yield the desired product. mdpi.com
This strategy is widely used in the synthesis of biologically active molecules. For example, derivatives of the similar 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been successfully esterified with various phenols using the EDCI/HOBt protocol to produce compounds with potential therapeutic applications. mdpi.com The choice of the alcohol component is crucial in prodrug design, as it influences solubility, lipophilicity, and the rate of in vivo hydrolysis back to the active carboxylic acid. nih.govresearchgate.net
Table 1: Representative Esterification Reaction Conditions
| Reagents | Solvent | Temperature | Purpose |
|---|---|---|---|
| Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Alcohol | Reflux | Simple alkyl ester synthesis |
| Phenol, EDCI, HOBt | Acetonitrile (MeCN) or Dichloromethane (DCM) | Room Temperature | Synthesis of aryl esters for biological screening or as prodrugs mdpi.com |
Amidation and Peptide Coupling Reactions
The carboxylic acid group of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com
Standard peptide coupling reagents are highly effective for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate), and carbodiimides like EDCI are commonly used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). mdpi.comnih.gov These methods are efficient, proceed under mild conditions, and are known to minimize racemization when chiral amines are used. rsc.org
The synthesis of amide derivatives from the related 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid has been accomplished in good to excellent yields by reacting the acid with a variety of amines using the EDCI method. mdpi.com This demonstrates the feasibility of applying similar protocols to this compound for creating carboxamides, sulfonamides, and other related structures. This approach allows for the systematic modification of the molecule's properties to optimize biological activity. nih.gov
Table 2: Common Reagents for Amidation
| Coupling Reagent | Additive | Base | Typical Solvent |
|---|---|---|---|
| EDCI | HOBt or HOAt | DIPEA or TEA | DMF, DCM, MeCN mdpi.com |
| HATU | None | DIPEA or Collidine | DMF, NMP |
| HBTU / TBTU | HOBt | DIPEA or TEA | DMF, DCM |
Reduction to Alcohols and Aldehydes
Reduction of the carboxylic acid functional group offers a pathway to the corresponding primary alcohol, 2-amino-6-(trifluoromethoxy)pyridin-3-yl)methanol, or, via partial reduction, the aldehyde, 2-amino-6-(trifluoromethoxy)nicotinaldehyde. These derivatives serve as valuable synthetic intermediates for further functionalization. For instance, a study on 5-trifluoromethoxy-substituted nicotinic acid demonstrated the synthesis of the related nicotinic aldehyde and alcohol, indicating the viability of these transformations on the trifluoromethoxypyridine ring system. researchgate.net
Direct reduction of a carboxylic acid requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF or BH₃·SMe₂). However, the presence of other functional groups, such as the trifluoromethoxy group, necessitates careful selection of reagents to ensure chemoselectivity.
A milder, two-step approach is often preferred. The carboxylic acid is first activated by converting it into a more reactive derivative, such as a mixed anhydride, an active ester, or an imidazolide. researchgate.net For example, activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is an effective method for converting N-protected amino acids to their corresponding alcohols with minimal side reactions and retention of stereochemistry where applicable. researchgate.net This method is advantageous as the reagents are easy to handle and the reaction conditions are generally mild. researchgate.net
Table 3: Selected Methods for Carboxylic Acid Reduction
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Direct Reduction | 1. BH₃·THF or LiAlH₄2. Aqueous workup | Borane complex or Aluminate salt | Primary Alcohol |
| Two-Step (Mixed Anhydride) | 1. Isobutyl chloroformate, NMM2. NaBH₄ | Mixed carbonic anhydride | Primary Alcohol |
| Two-Step (Imidazolide) | 1. CDI2. NaBH₄ | Acyl imidazolide | Primary Alcohol researchgate.net |
Specific Reactivity of the Trifluoromethoxy Substituent
The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, imparting significant effects on its chemical and physical properties. It is a strong electron-withdrawing group and is known for its high lipophilicity and metabolic stability. mdpi.com
Stability under Various Reaction Conditions
A hallmark of the trifluoromethoxy group is its exceptional chemical stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the group's robustness. mdpi.com It is significantly more stable than the analogous methoxy (B1213986) group (-OCH₃). Research has shown that while a methoxy group on a pyridine ring can be easily cleaved by reagents like hydroiodic acid, the trifluoromethoxy group remains intact even after prolonged heating under the same conditions. nbuv.gov.ua
Potential for Participation in Cross-Coupling Reactions
The trifluoromethoxy group itself is generally considered a spectator in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Its high stability and the strength of the aryl C-O bond prevent it from acting as a leaving group under typical conditions. nih.gov In fact, its presence is often beneficial, as it can be tolerated during cross-coupling reactions at other positions on the aromatic ring. For example, 3-bromo-5-trifluoromethoxypyridine has been successfully used as a substrate in palladium-catalyzed coupling reactions, demonstrating the inertness of the -OCF₃ group. researchgate.netnbuv.gov.ua
While direct cross-coupling involving the cleavage of the C(aryl)-OCF₃ bond is challenging and not a standard transformation, specialized methods for C-O bond activation are an area of ongoing research. However, for a molecule like this compound, synthetic strategies would almost invariably focus on leveraging the reactivity of the carboxylic acid, the amino group, or by introducing a halide at another position on the pyridine ring to serve as the handle for cross-coupling reactions. The trifluoromethoxy group's primary role in this context is as a stable, property-modifying substituent rather than a reactive participant.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 6 Trifluoromethoxy Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the molecular structure, including the connectivity of atoms and their chemical environment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 2-Amino-6-(trifluoromethoxy)nicotinic acid, the pyridine (B92270) ring contains two aromatic protons. The electron-donating amino group at the C2 position and the electron-withdrawing trifluoromethoxy and carboxylic acid groups significantly influence the chemical shifts of these protons. The amino group protons and the carboxylic acid proton are also observable and are typically broad signals that can exchange with deuterium (B1214612) in D₂O.
The expected ¹H NMR spectrum would display two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring. The proton at the C5 position is expected to be downfield due to the influence of the adjacent carboxylic acid group, while the proton at the C4 position will be further upfield. The broad signals for the NH₂ and COOH protons are also characteristic.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 6.5 - 6.8 | d | ~ 8.0 |
| H-5 | ~ 8.0 - 8.3 | d | ~ 8.0 |
| NH₂ | ~ 5.0 - 6.0 | br s | - |
| COOH | ~ 12.0 - 13.0 | br s | - |
Note: Predicted values are based on analysis of similar structures and may vary depending on solvent and concentration.
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to show seven distinct signals, corresponding to the six carbons of the pyridine ring and the carboxylic acid carbon, plus the carbon of the trifluoromethoxy group. The chemical shifts are influenced by the attached functional groups. The carbon attached to the amino group (C2) will be significantly shielded, while the carbons attached to the trifluoromethoxy (C6) and carboxylic acid (C3) groups will be deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 160 - 165 |
| C3 | ~ 110 - 115 |
| C4 | ~ 140 - 145 |
| C5 | ~ 105 - 110 |
| C6 | ~ 155 - 160 (q, J ≈ 2-5 Hz) |
| COOH | ~ 165 - 170 |
| OCF₃ | ~ 120 (q, J ≈ 250-260 Hz) |
Note: Predicted values are based on analysis of similar structures and may vary depending on solvent and concentration. 'q' denotes a quartet multiplicity.
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group and is sensitive to the electronic environment of the aromatic ring. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the absence of adjacent protons. The typical chemical shift range for an aromatic trifluoromethoxy group is between -55 and -60 ppm relative to CFCl₃.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of H-4 and H-5 would be expected, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the H-4 and H-5 signals to their corresponding C-4 and C-5 signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons (C2, C3, C6) by observing their correlations with the ring protons. For instance, H-4 would show correlations to C2, C3, C5, and C6, while H-5 would correlate with C3, C4, and C6. These correlations allow for the complete and confident assignment of the carbon skeleton.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, N-H, C-F)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amino, and trifluoromethoxy groups.
The carboxylic acid group will exhibit a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The amino group will show two distinct N-H stretching bands for the symmetric and asymmetric vibrations. The trifluoromethoxy group will be characterized by strong C-F stretching absorptions.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Amino | N-H stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic Ring | C=C stretch | 1550 - 1620 | Medium to Strong |
| Trifluoromethoxy | C-F stretch | 1100 - 1250 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A common fragmentation pathway for nicotinic acids is the loss of CO₂ (44 Da) from the carboxylic acid group. Other potential fragmentations could involve the loss of the trifluoromethoxy group or cleavage of the pyridine ring. The precise fragmentation pattern would provide further confirmation of the proposed structure.
General principles of these analytical techniques as they apply to similar structures, such as other substituted nicotinic acids or trifluoromethyl- and trifluoromethoxy-containing aromatic compounds, can be described. However, without specific experimental data for this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated.
For instance, while Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of this compound, and High-Resolution Mass Spectrometry (HRMS) would provide its exact mass, the actual measured values and fragmentation patterns are not documented in available literature. Similarly, no crystallographic data has been published, which is essential for elucidating its solid-state and supramolecular structure. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for purity assessment, specific methods and retention data for this compound have not been reported.
Therefore, it is not possible to provide a thorough and informative article with the required detailed research findings and data tables for this compound at this time.
Research Applications and Broader Scientific Impact of 2 Amino 6 Trifluoromethoxy Nicotinic Acid and Its Derivatives
Applications as Key Synthetic Intermediates in Organic Synthesis
2-Amino-6-(trifluoromethoxy)nicotinic acid is a valuable building block in synthetic organic chemistry due to its bifunctional nature, possessing a carboxylic acid and an amino group on a pyridine (B92270) ring. This arrangement allows for a variety of chemical transformations, making it an important precursor for more complex molecular architectures.
Precursor for Complex Heterocyclic Systems
The 2-aminonicotinic acid framework is a well-established starting point for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can undergo intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic structures, such as pyridopyrimidines and other related scaffolds. These complex heterocyclic systems are of significant interest in materials science and medicinal chemistry due to their rigid structures and potential for specific biological interactions. For instance, related 2-aminonicotinonitrile derivatives are used to synthesize a variety of compounds with diverse biological activities, demonstrating the versatility of the aminopyridine core in creating complex molecules. wisdomlib.orgmdpi.com
Building Block for Fluoro-Containing Pharmaceuticals and Agrochemicals
The presence of the trifluoromethoxy group makes this acid a particularly attractive intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. researchgate.net The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are critical properties for bioactive compounds. ontosight.ai Synthetic routes often utilize such fluorinated building blocks to introduce the -OCF3 moiety into a target molecule efficiently. nih.gov Several FDA-approved drugs and commercialized agrochemicals contain the trifluoromethoxy group, highlighting its importance in developing effective and stable products. researchgate.netnih.gov The use of precursors like this compound allows chemists to incorporate this beneficial group into novel molecular designs.
Exploration in Agrochemical Research and Development
In the field of agrochemicals, the development of new active ingredients with improved efficacy, better environmental profiles, and resistance-management properties is crucial. The trifluoromethoxy group plays a significant role in achieving these goals. mdpi.comsemanticscholar.org
Influence of the Trifluoromethoxy Group on Lipophilicity and Bioavailability in Pesticides
The trifluoromethoxy group is one of the most lipophilic substituents used in molecular design, significantly influencing a compound's ability to penetrate biological membranes. researchgate.netontosight.ai This property is critical for pesticides, as it can enhance their uptake and transport within the target pest or plant. mdpi.com
Bioavailability: By modulating lipophilicity, the trifluoromethoxy group helps in fine-tuning the logP value of a potential pesticide, optimizing its movement across cellular barriers to reach its biological target effectively. researchgate.netmdpi.com This can lead to higher potency and potentially lower application rates.
| Property | Value/Description | Impact on Bioactivity |
|---|---|---|
| Hansch Lipophilicity Parameter (π) | +1.04 | Increases lipophilicity, enhancing membrane permeability. researchgate.net |
| Metabolic Stability | High | Resists metabolic degradation, leading to longer-lasting effects. researchgate.net |
| Electronic Effect | Strongly electron-withdrawing | Modulates the electronic properties of the molecule, affecting target binding. ontosight.ai |
Development of Novel Pesticides, Herbicides, and Insecticides
Derivatives of trifluoromethyl- and trifluoromethoxy-substituted pyridines are key structural motifs in a number of active agrochemical ingredients. fluoromart.comnih.gov The unique properties of the -OCF3 group have been harnessed to create effective crop protection agents. While specific pesticides derived directly from this compound are not broadly documented, several commercial agrochemicals feature the trifluoromethoxy group on an aromatic ring, demonstrating its utility.
| Compound Name | Type | Significance of the -OCF3 Group |
|---|---|---|
| Novaluron | Pesticide (Insecticide) | Contributes to the molecule's stability and insecticidal activity. researchgate.net |
| Flometoquin | Pesticide | The trifluoromethoxy group is a key part of its chemical structure. researchgate.net |
| Flucarbazone-sodium | Herbicide | Enhances the herbicidal properties of the compound. researchgate.net |
| Thifluzamide | Fungicide | Integral to its fungicidal efficacy and systemic properties. researchgate.net |
Investigational Roles in Medicinal Chemistry Research
The 2-aminopyridine (B139424) scaffold and the trifluoromethoxy group are both independently recognized as privileged structures in medicinal chemistry. Their combination in this compound and its derivatives presents opportunities for developing new therapeutic agents. Research on the closely related 2-amino-6-trifluoromethoxy benzothiazole (B30560) derivatives has shown potential in addressing neuroinflammation and oxidative stress. researchgate.net These studies revealed that Schiff bases derived from this scaffold were effective in protecting neurons from inflammatory damage and showed a strong binding affinity for inflammatory mediators like COX-2 and TNF-α in molecular docking studies. researchgate.net This suggests that incorporating the 2-amino-6-(trifluoromethoxy)phenyl moiety into different heterocyclic systems could be a promising strategy for developing treatments for neurodegenerative conditions. The trifluoromethoxy group's ability to improve metabolic stability and bioavailability makes it a valuable addition in the design of drug candidates. ontosight.aimdpi.com
Enzyme Inhibition Studies (e.g., HIV-1 Reverse Transcriptase, COX-1, COX-2)
While specific enzyme inhibition studies for this compound are not extensively documented in the available literature, significant research has been conducted on its close structural analog, 2-amino-6-(trifluoromethyl)nicotinic acid, where a trifluoromethyl (-CF3) group replaces the trifluoromethoxy (-OCF3) group. These studies provide valuable insights into the potential of this chemical scaffold.
Derivatives of the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising dual inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). dntb.gov.uanih.govnih.gov This enzyme has two distinct functions crucial for viral replication: an RNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity. While most RT inhibitors target the polymerase function, the RNase H active site remains an important and less exploited target. nih.gov
In one study, a library of 44 derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid core was synthesized and evaluated. nih.govnih.gov Of these, 34 compounds demonstrated inhibition of the HIV-1 RT-associated RNase H function in the low micromolar range. nih.gov The most promising compound from this series, an ester derivative designated as compound 21 , inhibited the RNase H function with a half-maximal inhibitory concentration (IC50) of 14 µM and also suppressed viral replication in cell-based assays. nih.gov Further mode-of-action studies revealed that this compound acts as an allosteric, dual-site inhibitor, affecting both the polymerase and RNase H functions of the enzyme. nih.gov
Notably, the inhibitory activity was found to be sensitive to the type of derivatization. For example, an oxime derivative (25 ) was the most potent inhibitor in the series with an IC50 value of 0.7 µM against the RNase H activity. nih.gov
| Compound Derivative Type | Designation | IC50 (µM) |
|---|---|---|
| Oxime | 25 | 0.7 |
| Aryl Amide | 28 | 5.6 |
| Aryl Amide | 29 | 12 |
| Aryl Amide | 30 | 20 |
| Ester | 21 | 14 |
| Benzylamide | 38 | 9 |
Separately, research into other nicotinic acid derivatives has shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov While these studies did not use the 2-amino-6-(trifluoromethoxy) scaffold, they establish that the nicotinic acid core is a viable starting point for developing COX-2 inhibitors. nih.govnih.gov
Receptor Binding and Modulation Investigations (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. nih.gov They are important therapeutic targets for a range of conditions, including neurodegenerative diseases, psychiatric disorders, and nicotine (B1678760) addiction. nih.govnih.gov
The nicotinic acid scaffold is a component of various molecules that interact with nAChRs. However, specific investigations into the binding and modulation of nAChRs by this compound or its direct derivatives have not been reported in the reviewed scientific literature. The development of selective ligands for different nAChR subtypes is an active area of research, but the potential role of this particular compound remains an open area for future exploration.
Antimicrobial Activity Studies
The nicotinic acid (niacin) and nicotinamide (B372718) scaffold is a fundamental component of the essential coenzyme NAD (Nicotinamide adenine (B156593) dinucleotide) and has been explored for its antimicrobial properties. researchgate.net Numerous studies have demonstrated that derivatives of nicotinic acid can exhibit activity against a range of pathogenic microbes. researchgate.netresearchgate.netnih.gov For instance, certain nicotinic acid analogues have shown efficacy against Mycobacterium tuberculosis, while other derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.netnih.gov
However, specific studies focusing on the antimicrobial activity of this compound or its derivatives are not prominent in the current scientific literature. The introduction of the trifluoromethoxy group could significantly alter the compound's properties, such as lipophilicity and cell permeability, which are critical for antimicrobial efficacy. Therefore, while the core nicotinic acid structure suggests potential, dedicated research is needed to determine if the 2-amino-6-(trifluoromethoxy) substitution pattern yields compounds with useful antimicrobial activity.
Anti-inflammatory Property Investigations
The parent molecule, nicotinic acid, is known to possess anti-inflammatory properties. nih.gov Its effects are mediated primarily through the activation of the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor can lead to a reduction in the secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov
While direct anti-inflammatory studies on this compound are limited, research on related nicotinic acid derivatives has identified potent anti-inflammatory agents. A study focused on developing selective COX-2 inhibitors synthesized two series of nicotinate (B505614) derivatives that demonstrated highly potent and preferential activity against COX-2 over COX-1. nih.gov The cyclooxygenase enzymes are key mediators of the inflammatory response. nih.gov
Compounds from this study exhibited COX-2 inhibitory activity comparable or superior to the reference drug celecoxib. The most promising compounds, 4c and 4f , were found to be potent anti-inflammatory agents in vivo with a safe gastric profile. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|
| 3b | 0.04 | >2500 |
| 3e | 0.04 | >2500 |
| 4c | 0.04 | 475 |
| 4f | 0.04 | 450 |
| Celecoxib (Reference) | 0.04 | 250 |
| Diclofenac (Reference) | 0.09 | 8.89 |
These findings suggest that the nicotinic acid scaffold is a highly suitable framework for designing potent anti-inflammatory drugs. The unique electronic and steric properties of the 2-amino and 6-trifluoromethoxy substituents on the target compound make it an intriguing candidate for future investigations in this area.
Fundamental Research Probes for Understanding Pyridine and Organofluorine Chemistry
This compound serves as a valuable molecular tool in fundamental chemical research, particularly at the intersection of pyridine and organofluorine chemistry. The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its derivatization is a common strategy for generating molecular libraries for drug discovery. mdpi.com
The incorporation of a trifluoromethoxy (-OCF3) group introduces unique properties that are highly sought after in modern drug design. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group is a lipophilic electron-withdrawing group that can improve metabolic stability, enhance membrane permeability, and modulate binding interactions with biological targets.
As a synthetic building block, this compound allows for the systematic exploration of these effects. Researchers can use this compound as a starting material to synthesize a variety of derivatives, such as amides and esters, thereby probing how the trifluoromethoxy group influences the structure-activity relationship (SAR) of a potential therapeutic agent. Its use enables chemists to fine-tune the physicochemical properties of lead compounds and to better understand the role of fluorine in molecular recognition and pharmacology.
Mechanistic Insights into Molecular Interactions and Biological Activities of 2 Amino 6 Trifluoromethoxy Nicotinic Acid
Role of the Trifluoromethoxy Group in Modulating Molecular Lipophilicity and Cell Permeation
The trifluoromethoxy (-OCF3) group is a critical substituent in medicinal chemistry, primarily due to its significant influence on a molecule's physicochemical properties, particularly lipophilicity. ontosight.ai Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's ability to cross biological membranes, including the cell membrane and the blood-brain barrier. mdpi.com
The impact of the trifluoromethoxy group on lipophilicity can be observed by comparing the calculated logP (cLogP) values of related structures. The addition of the -OCF3 group significantly increases the lipophilicity compared to the parent nicotinic acid scaffold.
| Compound | Chemical Structure | cLogP (Approximate) | Effect of Substitution |
|---|---|---|---|
| Nicotinic Acid | 0.36 | Baseline | |
| 2-Aminonicotinic acid | 0.45 | Amino group adds slight lipophilicity | |
| 2-Amino-6-(trifluoromethoxy)nicotinic acid | Structure not available | ~2.5-3.0 | Trifluoromethoxy group significantly increases lipophilicity |
This enhanced lipophilicity is crucial for the biological activity of compounds intended to act on intracellular targets. For this compound derivatives that target viral enzymes like HIV-1 reverse transcriptase, the ability to efficiently permeate host cells is a fundamental requirement for efficacy. mdpi.com
Contributions of the Amino and Carboxylic Acid Functionalities to Binding Affinity
While the trifluoromethoxy group primarily governs the molecule's passage into the cell, the amino (-NH2) and carboxylic acid (-COOH) functionalities are paramount for establishing specific interactions with the biological target, thereby determining binding affinity. These polar groups are capable of forming strong, directional interactions that anchor the ligand within the target's binding pocket.
The carboxylic acid group is a versatile hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). At physiological pH, this group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge enables the formation of powerful ionic interactions, or salt bridges, with positively charged amino acid residues such as arginine, lysine, or histidine within a protein's active or allosteric site. Furthermore, the carboxylate group is a potent bidentate hydrogen bond acceptor. In the context of enzyme inhibition, particularly metalloenzymes, the carboxylate can act as a chelating agent for essential metal cofactors, such as Mg²⁺ ions, which are critical for the catalytic activity of enzymes like the RNase H domain of HIV-1 reverse transcriptase. mdpi.com
The amino group at the 2-position of the pyridine (B92270) ring primarily functions as a hydrogen bond donor. It can establish crucial hydrogen bonding interactions with nearby amino acid residues or the protein backbone, contributing to the specificity and stability of the ligand-target complex. The presence and positioning of this group are often critical for orienting the molecule correctly within the binding site to achieve optimal interaction with the target. mdpi.com
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Ligand-Target Recognition
Hydrogen Bonding: As detailed previously, the amino and carboxylic acid groups are primary sites for hydrogen bond formation. These interactions are highly directional and play a crucial role in conferring specificity, ensuring the ligand binds to its intended target over other proteins. rsc.org
Ionic Interactions: The ionized carboxylate group can form strong, long-range electrostatic interactions with positively charged residues in the binding pocket, providing a significant contribution to the binding energy. nih.gov
π-Stacking and Aromatic Interactions: The central pyridine ring is an aromatic system. It can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction, involving the stacking of electron clouds from adjacent aromatic rings, is a key contributor to the stability of protein-ligand complexes.
Hydrophobic Interactions: The trifluoromethoxy group, being highly lipophilic, contributes significantly to binding through hydrophobic interactions. researchgate.net It can be buried within a nonpolar, hydrophobic pocket of the target protein, displacing water molecules and resulting in a favorable entropic contribution to the binding free energy.
Elucidation of Specific Molecular Pathways and Targets
Research has identified the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as a promising core structure for the development of inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). mdpi.com HIV-1 RT is a multifunctional enzyme essential for the viral replication pathway. It possesses two distinct enzymatic activities: an RNA-dependent DNA polymerase (RDDP) activity and a ribonuclease H (RNase H) activity. Both activities are critical for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.
Derivatives of this compound have been specifically designed and synthesized as dual inhibitors, targeting both the RDDP and RNase H functions of HIV-1 RT. mdpi.com The RNase H active site, in particular, has been a challenging but attractive target for antiretroviral drug design. Compounds based on this scaffold have demonstrated the ability to inhibit viral replication in cell-based assays, indicating their potential to disrupt the HIV life cycle. mdpi.com
| Compound Derivative | Target Activity | Inhibitory Concentration (IC₅₀) | Cell-based Antiviral Activity (EC₅₀) |
|---|---|---|---|
| Compound 21 (a 2-arylamino derivative) | HIV-1 RNase H | Reported in low micromolar range | Active against viral replication |
| Compound 21 (a 2-arylamino derivative) | HIV-1 RDDP | Active against NNRTI-resistant RT | - |
Data is generalized from findings on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com
Allosteric Modulation Mechanisms of Action, if Applicable
The mechanism of action for this compound derivatives against HIV-1 RT is consistent with allosteric modulation. mdpi.com Allosteric modulators are ligands that bind to a site on a protein (an allosteric site) that is topographically distinct from the primary active site (the orthosteric site). longdom.orgdoi.org This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. longdom.org
In the case of HIV-1 RT, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a classic example of allosteric inhibitors that bind to a hydrophobic pocket near the RDDP active site. The this compound derivatives have been investigated as allosteric inhibitors of the RNase H domain. mdpi.com By binding to an allosteric pocket within or near the RNase H domain, these compounds can induce conformational changes that disrupt the catalytic architecture of the active site, thereby inhibiting its function without directly competing with the substrate.
Allosteric modulation offers several advantages in drug design, including the potential for higher specificity, as allosteric sites are often less conserved than active sites among related proteins. longdom.org This mechanism allows for a more nuanced regulation of enzyme activity rather than simple competitive blockade. rsc.org The development of dual inhibitors based on this scaffold, capable of allosterically modulating both RT domains, represents an innovative strategy to combat drug resistance in HIV-1. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
